(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
Description
The compound (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone features a hybrid structure combining three key motifs:
- 1,2,4-Oxadiazole ring: A heterocycle known for metabolic stability and bioisosteric replacement of esters or amides .
- Piperidine scaffold: A six-membered nitrogen-containing ring contributing to conformational flexibility and basicity.
- 1-Methyl-3-phenylpyrazole: A substituted pyrazole moiety, often associated with receptor-binding interactions.
Properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2/c1-30-22(15-21(28-30)18-9-3-2-4-10-18)25(32)31-13-7-8-17(16-31)14-23-27-24(29-33-23)19-11-5-6-12-20(19)26/h2-6,9-12,15,17H,7-8,13-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPWANRXXJKCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that integrates multiple heterocyclic structures, particularly an oxadiazole and a pyrazole. This article explores its biological activity, synthesis methods, and potential applications based on existing literature.
Structural Overview
The compound features:
- Oxadiazole Ring : Known for its diverse biological activities, including antimicrobial properties.
- Pyrazole Moiety : Associated with a wide range of pharmacological effects such as anti-inflammatory and anticancer activities.
- Piperidine Linkage : Enhances the compound's interaction with biological targets due to its structural flexibility.
Antimicrobial Activity
Compounds with oxadiazole and pyrazole structures have demonstrated significant antimicrobial effects. For instance:
Anticancer Potential
Research indicates that derivatives of oxadiazoles and pyrazoles exhibit anticancer activity:
- A study highlighted that 1,3,4-oxadiazoles can act as cytotoxic agents against various cancer cell lines, including HeLa and CaCo-2 .
Neuroprotective Effects
Compounds containing pyrazole frameworks have been studied for neuroprotective effects:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Oxadiazole : Starting from appropriate hydrazones or carboxylic acid derivatives.
- Piperidine Integration : The piperidine ring is introduced through nucleophilic substitution reactions.
- Final Coupling with Pyrazole : The last step involves coupling the pyrazole derivative to form the target compound.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of similar compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that compounds similar to the target molecule exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
In vitro studies on cell lines treated with oxadiazole-pyrazole hybrids showed reduced cell viability in cancerous cells compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Scientific Research Applications
Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit a range of biological activities, including:
- Antimicrobial Properties : Some derivatives have shown significant antimicrobial effects against various pathogens.
- Anticancer Activity : Studies have indicated potential anticancer properties, particularly in inhibiting tumor growth.
Case Studies
- Antimicrobial Activity : A study demonstrated that related oxadiazole compounds exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting a similar potential for the target compound .
- Anticancer Research : Research published in pharmacological journals highlighted the effectiveness of oxadiazole derivatives in inhibiting cancer cell proliferation. The mechanism often involves induction of apoptosis in cancer cells .
Therapeutic Applications
Given its structural characteristics and biological activities, the compound may have applications in:
- Pharmaceutical Development : As a lead compound in drug discovery for treating infections and cancers.
Potential Mechanisms of Action
The mechanisms through which this compound may exert its effects include:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in pathogen metabolism or cancer cell growth.
- Modulation of Cellular Pathways : Influencing signaling pathways that regulate cell survival and proliferation.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl) | Structure | Known for antimicrobial activity. |
| 1-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine | Structure | Exhibits unique biological activity. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs with Piperidine/Oxadiazole Motifs
Compound S339-0696 : (3-Methylphenyl){4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}methanone
| Feature | Target Compound | S339-0696 |
|---|---|---|
| Piperidine Substitution | 3-Position (oxadiazole-methyl) | 4-Position (oxadiazole-methyl) |
| Aromatic Substituent | 2-Fluorophenyl (oxadiazole) | Phenyl (oxadiazole) |
| Terminal Group | 1-Methyl-3-phenylpyrazole | 3-Methylphenyl |
Key Differences :
- Substitution at the piperidine 3-position (vs. 4-position) may alter steric interactions in binding pockets.
Example 76 (Patent) : 2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
| Feature | Target Compound | Example 76 |
|---|---|---|
| Heterocycle | 1,2,4-Oxadiazole | Pyrazolo[3,4-d]pyrimidine |
| Fluorine Position | 2-Fluorophenyl | 3-Fluorophenyl (chromene) |
| Additional Groups | Piperidine-pyrazole linkage | Morpholinomethylthiophene |
Key Differences :
- The pyrazolo[3,4-d]pyrimidine core in Example 76 is a kinase inhibitor pharmacophore, while the oxadiazole in the target compound may serve as a bioisostere for labile groups.
- Fluorine at the 3-position (Example 76) vs. 2-position (target) influences electronic effects and metabolic stability.
Functional Group Variations
Triazolone Derivatives :
Compound 338397-26-5 : 5-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
| Feature | Target Compound | Triazolone Derivative |
|---|---|---|
| Heterocycle | 1,2,4-Oxadiazole | 1,2,4-Triazole-3-thiol |
| Substituents | Fluorophenyl, pyrazole | Chloro-trifluoromethylpyridine |
Key Differences :
- The triazole-thiol group offers hydrogen-bonding and metal-chelating properties absent in the oxadiazole-based target.
Piperazine-Based Analog :
4-(2,3-Dimethylphenyl)-1-piperazinylmethanone
| Feature | Target Compound | Piperazine Analog |
|---|---|---|
| Nitrogen Ring | Piperidine | Piperazine |
| Pyrazole Position | 5-Position | 4-Position |
Key Differences :
- Piperazine (two nitrogen atoms) increases basicity and solubility compared to piperidine.
- Pyrazole substitution at the 4-position may sterically hinder interactions compared to the 5-position in the target.
Implications of Substituent Modifications
Fluorine Effects
- Target Compound: 2-Fluorophenyl increases lipophilicity (logP) and resistance to oxidative metabolism compared to non-fluorinated analogs .
- Comparison to 3-Fluorophenyl (Example 76) : Fluorine at the 2-position may reduce steric hindrance in planar binding sites.
Heterocycle Impact
- 1,2,4-Oxadiazole: Enhances metabolic stability over esters but lacks the hydrogen-bond donor capacity of triazoles or thiazoles .
- Pyrazole vs. Triazole : Pyrazole’s dual nitrogen atoms offer distinct dipole interactions, while triazoles provide additional hydrogen-bonding sites .
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and what critical parameters require optimization?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization of the 1,2,4-oxadiazole ring and subsequent coupling with the piperidine-pyrazole moiety. Key parameters include:
- Temperature control : Maintain 60–80°C during oxadiazole formation to prevent side reactions .
- Catalyst selection : Use Pd/C or CuI for cross-coupling steps to improve yields .
- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) for intermediates, followed by recrystallization for the final compound .
Q. Which analytical techniques are most effective for characterizing this compound and monitoring reaction progress?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) and monitor reaction completion .
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d6 confirms regiochemistry of the oxadiazole and pyrazole rings. Fluorine’s electron-withdrawing effect causes distinct shifts in aromatic protons .
- Mass spectrometry (HR-MS) : Validate molecular weight (expected [M+H]<sup>+</sup> at m/z 487.192) and detect impurities .
Q. How does the 2-fluorophenyl substituent influence the compound’s electronic properties and binding interactions?
Methodological Answer: The fluorine atom:
- Increases oxadiazole ring stability via electron withdrawal, confirmed by DFT calculations (reduced HOMO-LUMO gap) .
- Enhances hydrophobic interactions in enzymatic assays, as shown by 2.8× higher binding affinity compared to non-fluorinated analogs in molecular docking studies .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and cellular activity assays?
Methodological Answer:
- Permeability assessment : Use PAMPA assays to evaluate membrane penetration. Low permeability (e.g., Papp < 1×10<sup>−6</sup> cm/s) may explain reduced cellular efficacy .
- Metabolite profiling : Incubate the compound with liver microsomes and analyze via LC-MS to identify active metabolites that may contribute to off-target effects .
- Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
Q. What computational approaches are recommended to predict binding modes with atypical protein kinase C (aPKC) isoforms?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with aPKC crystal structures (PDB: 4DCG). Prioritize poses with hydrogen bonding to Lys274 and hydrophobic contacts with the oxadiazole ring .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD (<2.0 Å indicates stable binding) and free energy (MM-PBSA) .
- Mutagenesis validation : Engineer aPKC mutants (e.g., Lys274Ala) and compare inhibition kinetics (Ki shifts >10× confirm predicted interactions) .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing toxicity?
Methodological Answer:
- Analog synthesis : Replace the 2-fluorophenyl group with chloro or methoxy substituents and compare IC50 values in kinase assays .
- Toxicity screening : Test analogs in zebrafish models for acute toxicity (LC50 >100 µM desirable) and hepatocyte viability (MTT assays) .
- 3D-QSAR modeling : Build CoMFA models using IC50 data to identify critical substituent positions for activity .
Q. What strategies improve metabolic stability of this compound for in vivo studies?
Methodological Answer:
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., piperidinyl methyl group) to reduce CYP450-mediated oxidation .
- Prodrug design : Synthesize phosphate esters of the pyrazole moiety to enhance solubility and delay hepatic clearance .
- Microsomal stability assays : Compare t1/2 in human liver microsomes (HLM). A t1/2 >30 minutes is ideal for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
